![molecular formula C10H12N4OS B2762616 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 955567-17-6](/img/structure/B2762616.png)
1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide
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Description
1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as ETP-46464, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Pyrazole derivatives, such as those related to "1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide," have been synthesized through various routes, including the condensation of hydrazines with different carbonyl compounds. These methods highlight the versatility of pyrazole chemistry in accessing diverse heterocyclic compounds with potential biological activities (Ghozlan et al., 2014).
Chemical Transformations
Pyrazole derivatives undergo numerous chemical transformations, enabling the synthesis of complex heterocyclic structures. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the capacity for pyrazole compounds to engage in ANRORC rearrangement, leading to novel heterocyclic compounds with characterized structures through X-ray analysis (Ledenyova et al., 2018).
Biological Applications
Antiviral Activities
Some pyrazole derivatives have shown significant antiviral activities. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have been found to possess remarkable activity against the avian influenza virus, highlighting the therapeutic potential of pyrazole compounds in antiviral research (Hebishy et al., 2020).
Nematocidal Activity
Research on pyrazole carboxamide derivatives has uncovered their utility in agrochemical applications, particularly as nematocides. While some compounds in this class exhibit weak fungicidal activity, their nematocidal efficacy against certain species points to their potential in agricultural pest control (Zhao et al., 2017).
properties
IUPAC Name |
1-ethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-3-14-5-4-8(13-14)9(15)12-10-11-6-7(2)16-10/h4-6H,3H2,1-2H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBXHLJHCCTQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49737469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide |
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